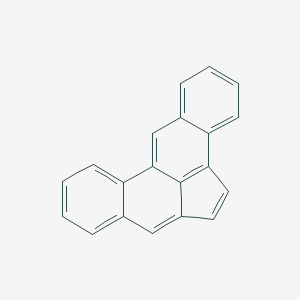

苯并(e)菲

描述

Benz(e)aceanthrylene (B[e]A) is a cyclopenta-fused derivative of benz[a]anthracene, which is a type of polycyclic aromatic hydrocarbon (PAH). It has been identified as an active bacterial cell and mammalian cell gene mutagen. Studies have shown that B[e]A, along with its isomer benz[l]aceanthrylene (B[l]A), can initiate skin tumor formation in SENCAR mice, indicating their potential role in air pollution carcinogenesis . Another isomer, benz[j]aceanthrylene (B[j]A), has also been reported to be a potent mutagen and carcinogen .

Synthesis Analysis

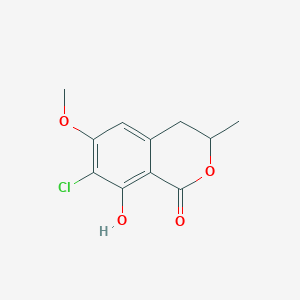

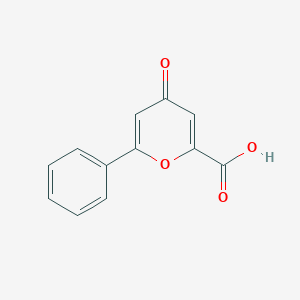

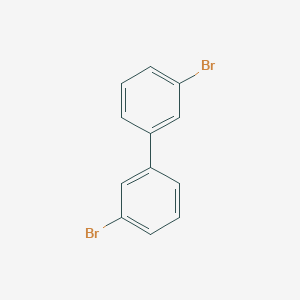

The synthesis of related cyclopentanobenz[a]anthracene compounds has been described, with a focus on benz[e]aceanthrylene and its methylated derivatives . These syntheses typically involve multi-step reactions, including the use of palladium-catalyzed cross-coupling and protection/deprotection strategies . The compounds synthesized are predicted to be relatively potent carcinogens due to the presence of a methyl group in nonbenzo bay region positions .

Molecular Structure Analysis

The molecular structure of B[e]A and its derivatives is characterized by the fusion of a cyclopenta ring to the benz[a]anthracene framework. This structural feature is significant as it influences the biological activity of these compounds. For instance, the crystal structure of a related compound, 1,3,5-tris[4-(phenylethynyl)phenyl]benzene, has been investigated to understand the conformational rigidity and reactive site arrangement, which are relevant for the activity of B[e]A .

Chemical Reactions Analysis

B[e]A and its isomers undergo various metabolic reactions that lead to the formation of mutagenic species. For B[j]A, the metabolism in bacterial systems and mammalian cells suggests that the 1,2-dihydro-1,2-diol metabolite, which implicates the 1,2-oxide as the ultimate mutagenic species, is predominant . The activation and metabolism of B[j]A derivatives have been studied, revealing that oxidation at the etheno bridge accounts for the majority of the activity of B[j]A and its derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of B[e]A and its isomers are influenced by their molecular structure. For example, the low melting point of certain synthesized derivatives makes them suitable for catalyzed cure studies . The presence of the cyclopenta ring and the potential for bay-region metabolism are critical factors that contribute to the genotoxicity of these compounds .

科学研究应用

肿瘤引发活性:苯并(e)菲与其他环戊并多环芳香烃 (PAH) 一起,已被证明会诱发小鼠乳头状瘤形成,表明具有显着的皮肤肿瘤引发活性。这些发现突出了其在空气污染致癌中的潜在作用 (Nesnow 等,1984)。

城市空气中的遗传毒性潜能:苯并(e)菲在城市空气颗粒物中被检测到,表现出很强的诱变和致癌作用。与苯并[a]芘相比,它已被发现会导致 HepG2 细胞中更多的 DNA 损伤和更高的蛋白质反应水平,表明其对空气颗粒物的癌症风险有显着贡献 (Lim 等,2015)。

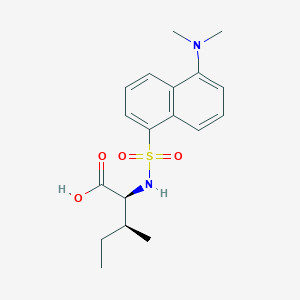

代谢活化和诱变性:对苯并(e)菲的代谢和活化的研究表明二氢二醇和二醇-环氧化物的形成,表明具有显着的诱变活性。这些发现对于理解其遗传毒性机制至关重要 (Newcomb 等,1993)。

细菌细胞中的诱变活性:苯并(e)菲已被确定为需要代谢活化的框架移码诱变剂,在沙门氏菌细菌系统中的研究显示出与苯并[a]芘相似的活性谱 (Sangaiah 等,1983)。

电致发光材料应用:苯并(e)菲衍生物除了其毒理学意义外,还被探索用于电致发光材料中。这些化合物表现出高热稳定性和不同的发射颜色,是用于红光电致发光器件的潜在候选物 (Huang 等,2003)。

安全和危害

属性

IUPAC Name |

pentacyclo[10.7.1.02,7.09,20.013,18]icosa-1(19),2,4,6,8,10,12(20),13,15,17-decaene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H12/c1-4-8-17-13(5-1)11-15-9-10-18-16-7-3-2-6-14(16)12-19(17)20(15)18/h1-12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPMKRLARTMANBR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C3C=CC4=C3C2=CC5=CC=CC=C45 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30173675 | |

| Record name | Benz(e)aceanthrylene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30173675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benz(e)aceanthrylene | |

CAS RN |

199-54-2 | |

| Record name | Benz[e]aceanthrylene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=199-54-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benz(e)aceanthrylene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000199542 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benz(e)aceanthrylene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30173675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

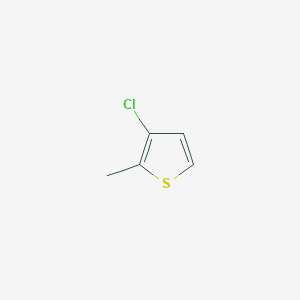

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-Oxa-4-azaspiro[4.5]decane](/img/structure/B94593.png)